[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate
CAS No.: 109620-90-8
Cat. No.: VC0028062
Molecular Formula: C6H9O9P
Molecular Weight: 256.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109620-90-8 |
|---|---|
| Molecular Formula | C6H9O9P |
| Molecular Weight | 256.10 g/mol |
| IUPAC Name | [2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C6H9O9P/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h2,4,7-9H,1H2,(H2,11,12,13) |
| Standard InChI Key | MIJPAVRNWPDMOR-UHFFFAOYSA-N |
| Isomeric SMILES | C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O |
| SMILES | C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O |
| Canonical SMILES | C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O |
Introduction
Chemical Identity and Structure
Molecular Identification
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate is a phosphorylated derivative of ascorbic acid with specific stereochemistry. This compound is characterized by a distinct chemical identity, reflected in its precise nomenclature that indicates the spatial arrangement of its atoms. The compound is registered with CAS number 109620-90-8, providing a unique identifier within chemical databases and literature. The molecular structure features a furan ring with hydroxyl substituents and a phosphate group at a specific position.
Structural Characteristics
The compound name indicates specific stereochemistry, with (2R) and (1S) configurations at key carbon centers. This stereochemical precision is critical for its biological function and chemical behavior. The structure contains a 2H-furan-4-yl core with a dihydrogen phosphate group, suggesting a phosphorylated form of ascorbic acid. The distinctive 5-oxo group and multiple hydroxyl substituents contribute to its chemical reactivity and potential biological functions.
Physical and Chemical Properties
Fundamental Properties
The compound possesses several key physical and chemical properties that define its behavior in various environments. Table 1 summarizes these fundamental properties derived from available data:
| Property | Value |
|---|---|
| Molecular Formula | C6H9O9P |
| Molecular Weight | 256.10 g/mol |
| CAS Number | 109620-90-8 |
| IUPAC Name | [2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C6H9O9P/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h2,4,7-9H,1H2,(H2,11,12,13) |
| Standard InChIKey | MIJPAVRNWPDMOR-UHFFFAOYSA-N |
| Isomeric SMILES | C(C@@HO)O |
Table 1: Fundamental properties of [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate.
Structural Analysis
The molecular structure features several functional groups that significantly influence its chemical behavior:
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A furan ring system with a 5-oxo group
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Multiple hydroxyl groups providing hydrogen bonding capabilities
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A dihydrogen phosphate moiety that contributes acidic properties
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Specific stereochemistry at carbon centers that determines three-dimensional structure
The compound's phosphate group likely contributes to its water solubility and potential interactions with biological systems, while the multiple hydroxyl groups provide opportunities for hydrogen bonding and potential antioxidant activity.
Chemical Identifiers and Nomenclature
Systematic Nomenclature
The IUPAC naming of this compound reflects its complex structure with precise stereochemical designations. The name [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate indicates:
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A 2H-furan core with a 4-yl linking point
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A 5-oxo group on the furan ring
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A 3-hydroxy substituent
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A (1S)-1,2-dihydroxyethyl group attached to the 2-position
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The 2-carbon having an R configuration
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A dihydrogen phosphate group linked to the furan system
Digital Identifiers
Modern chemical research relies on digital identifiers for precise compound identification. The compound has several such identifiers:
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PubChem Compound ID: 54702575
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InChIKey (MIJPAVRNWPDMOR-UHFFFAOYSA-N), which serves as a fixed-length equivalent of the InChI for database searching
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Various SMILES notations that encode the structure in string format
These identifiers facilitate database searches and computational analysis of the compound's properties and relationships to other molecules.
Related Compounds and Derivatives
Salt Forms
The compound exists in various salt forms, which modify its physical properties while maintaining the core structural features. A notable example is the cyclohexanamine salt:
| Property | Value |
|---|---|
| Name | cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate |
| CAS Number | 82134-96-1 |
| Molecular Formula | C24H48N3O9P |
| Molecular Weight | 553.634 g/mol |
| Structure | Complex of three cyclohexanamine molecules with the phosphorylated ascorbic acid derivative |
Table 2: Properties of the cyclohexanamine salt form .
The cyclohexanamine salt form likely enhances certain properties such as stability, solubility in specific solvents, or crystallization behavior, making it potentially useful for certain applications or formulations.
Structural Analogs
Several structural analogs share core features with the target compound but introduce variations that modify their properties and potential applications:
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Aminopropyl ascorbyl phosphate (C9H16NO9P): This analog incorporates an aminopropyl group, potentially altering solubility, binding properties, and biological activity .
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L-Ascorbic Acid 2-(Dihydrogen Phosphate) Cyclohexanamine-13C6: A carbon-13 enriched version of the cyclohexanamine salt, useful for spectroscopic studies and metabolic tracking .
Analytical Characterization
Spectroscopic Identification
Identification and characterization of the compound typically involve several complementary spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, including:
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1H-NMR for proton environments
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13C-NMR for carbon skeleton analysis
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31P-NMR for phosphate group characterization
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Infrared spectroscopy (FT-IR) to identify functional groups, with expected characteristic bands for:
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Hydroxyl groups (broad band around 3300-3600 cm-1)
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Phosphate stretching vibrations (around 1000-1200 cm-1)
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Furan ring vibrations
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
Chromatographic Analysis
Chromatographic techniques provide important tools for purity assessment and quantification:
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High-Performance Liquid Chromatography (HPLC) for quantitative analysis
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Liquid Chromatography-Mass Spectrometry (LC-MS) for identification in complex mixtures
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Thin-Layer Chromatography (TLC) for rapid screening and reaction monitoring
Future Research Directions
Structural Optimization
Further research could focus on structural modifications to optimize properties for specific applications, including:
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Modification of the phosphate group to alter solubility or stability
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Addition of other functional groups to enhance bioactivity
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Development of more efficient synthesis routes
Biological Activity Assessment
Comprehensive evaluation of biological activities could include:
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Antioxidant capacity compared to unmodified ascorbic acid
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Bioavailability studies in different physiological environments
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Potential applications in pharmaceutical formulations
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